N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide
Description
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methylphenyl group at position 2 and an ethyl chain linked to a furan-2-carboxamide moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological or agrochemical applications.
Properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-4-6-13(7-5-12)17-19-14(11-22-17)8-9-18-16(20)15-3-2-10-21-15/h2-7,10-11H,8-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAFLKQFVXORIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 4-methylbenzaldehyde and thiourea under acidic conditions.
Attachment of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.
Formation of the Furan Ring: The furan ring is synthesized separately through the cyclization of 2-furoic acid or its derivatives.
Coupling Reaction: The final step involves coupling the thiazole and furan rings through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, nitro derivatives
Scientific Research Applications
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Thiazole and Furan Motifs
The following table summarizes key structural analogs and their differences:
*Estimated based on molecular formula.
Key Observations:
- Thiazole vs.
- Substituent Effects: The 4-methylphenyl group in the target compound enhances lipophilicity compared to amino (CAS 875160-56-8) or methoxybenzyl (CAS 923226-70-4) groups, which may improve membrane permeability but reduce solubility .
- Linker Modifications : Ethyl linkers (target compound) vs. phenyl or oxoethyl chains (CAS 875160-56-8, 923226-70-4) influence conformational flexibility and steric hindrance at receptor sites .
Pharmacological and Toxicological Comparisons
Beta-3 Adrenergic Receptor Agonists (Mirabegron)
Mirabegron (C21H24N4O2S, MW 396.5), a beta-3 agonist for overactive bladder, shares a thiazole-acetamide scaffold with the target compound. However, Mirabegron’s hydroxy-phenyl-ethylamine side chain enables selective receptor activation, whereas the target compound’s furan-carboxamide and methylphenyl groups may confer distinct binding profiles .
Insect Growth Regulators ()
Compounds like N-{[2-(cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2) demonstrate insecticidal activity via chitin synthesis inhibition.
Biological Activity
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide, also known by its CAS Number 896608-81-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C17H16N2O2S, with a molecular weight of 312.3861 g/mol. The compound features a furan ring and a thiazole moiety, which are significant for its biological properties.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 896608-81-4 |
| Molecular Formula | C17H16N2O2S |
| Molecular Weight | 312.3861 g/mol |
| SMILES | Cc1ccc(cc1)c1scc(n1)CCNC(=O)c1ccco1 |
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing thiazole moieties have been shown to inhibit the growth of various cancer cell lines. In a study examining different thiazole derivatives, it was found that modifications at the phenyl ring position can enhance cytotoxicity against cancer cells. The presence of electron-donating groups like methyl at specific positions on the phenyl ring is correlated with increased activity against cancer cell lines such as Jurkat and A-431 .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the introduction of substituents on the thiazole ring and phenyl ring significantly affects biological activity. For example:
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Antitumor |
| Compound 10 | 1.98 ± 1.22 | Antitumor |
| Compound 13 | < Doxorubicin | Antitumor (Jurkat) |
The data suggests that certain structural features are essential for enhancing the antitumor efficacy of these compounds .
The proposed mechanism for the antitumor activity involves interaction with specific protein targets within cancer cells. For instance, molecular dynamics simulations have shown that these compounds can bind to proteins like Bcl-2 primarily through hydrophobic interactions, which may disrupt anti-apoptotic signaling pathways in cancer cells .
Other Biological Activities
Beyond antitumor effects, thiazole-containing compounds have demonstrated various biological activities:
- Antimicrobial : Thiazoles have shown effectiveness against bacterial strains and fungi.
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
- Anticonvulsant : Certain thiazole derivatives have been explored for their potential in treating epilepsy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
